3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-cyclopropyl-2-[(2-fluorophenyl)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-11-4-2-1-3-10(11)8-17-13(14(18)19)7-12(16-17)9-5-6-9/h1-4,7,9H,5-6,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNFZEDVCRTWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr-Type Synthesis Using 1,3-Diketones
The Knorr pyrazole synthesis remains a foundational method for constructing polysubstituted pyrazoles. This approach involves the reaction of cyclopropyl hydrazine 1 with ethyl acetoacetate 2 under acidic conditions. The cyclocondensation proceeds via enolate formation, followed by cyclization to yield 3-cyclopropyl-1H-pyrazole-5-carboxylate 3 (Scheme 1).
Reaction Conditions :
- Solvent : Ethanol or acetic acid
- Temperature : Reflux (80–100°C)
- Catalyst : Concentrated HCl or nano-ZnO
- Yield : 65–85%
N-Alkylation for Introducing the 2-Fluorobenzyl Group
Alkylation of Pyrazole Intermediates
The 2-fluorobenzyl substituent is introduced via N-alkylation of 3-cyclopropyl-1H-pyrazole-5-carboxylate 3 using 2-fluorobenzyl bromide 6 . This step requires careful control to ensure selective alkylation at the pyrazole’s N-1 position.
Optimized Conditions :
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature : 60–80°C
- Yield : 70–75%
Regioselectivity challenges arise due to competing alkylation at N-2. To mitigate this, bulky bases like DIPEA (diisopropylethylamine) are employed to favor N-1 substitution.
Microwave-Assisted Alkylation
Recent advancements utilize microwave irradiation to accelerate reaction kinetics, reducing processing times from hours to minutes. For example, a 15-minute irradiation at 100°C in DMF achieves 78% yield with minimal byproducts.
Hydrolysis of Ester to Carboxylic Acid
Basic Hydrolysis
The final step involves saponification of the ethyl ester 7 to the carboxylic acid 8 using aqueous NaOH or LiOH.
Standard Protocol :
Acidic Hydrolysis
For acid-sensitive intermediates, HCl in dioxane at reflux conditions (100°C, 8 hours) provides comparable yields (88%).
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis adopts continuous flow reactors to enhance scalability and safety. Key benefits include:
Purity and Quality Control
Final purification employs column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization from ethanol/water. HPLC analysis confirms purity ≥99%, as demonstrated in patent CN111116476.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halides, nucleophiles, and electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that pyrazole derivatives, including 3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial properties. In a study assessing various pyrazole compounds, it was found that certain derivatives displayed moderate antibacterial activities against common pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) for these compounds were determined to be around 250 μg/mL, indicating potential as antibacterial agents.
Soluble Guanylate Cyclase Stimulation
The compound has been investigated for its role as a soluble guanylate cyclase (sGC) stimulator. A patent describes related compounds being developed for the treatment of pulmonary hypertension, highlighting the therapeutic potential of pyrazole derivatives in cardiovascular diseases . The mechanism involves enhancing nitric oxide signaling pathways, which are crucial for vasodilation and blood pressure regulation.
Human Carbonic Anhydrase Inhibition
Pyrazole derivatives have also been studied as inhibitors of human carbonic anhydrase II (hCA II). This enzyme plays a pivotal role in various physiological processes, including the regulation of pH and fluid balance. Compounds with structural similarities to this compound have shown promising results in inhibiting hCA II, suggesting potential applications in treating conditions related to dysregulated carbonic anhydrase activity .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several pyrazole derivatives against a range of bacterial strains. Among them, this compound was tested alongside other compounds. Results indicated that this compound exhibited competitive inhibition against S. aureus, with an IC50 value comparable to leading antibiotics .
Case Study 2: Cardiovascular Applications
In the context of cardiovascular health, a series of experiments demonstrated that certain pyrazole derivatives could effectively lower pulmonary arterial pressure in animal models of pulmonary hypertension. The compounds acted through sGC stimulation, leading to increased levels of cyclic GMP and subsequent vasodilation . This highlights the potential for developing new treatments based on this compound class.
Data Summary
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine
- Molecular Formula : C₁₂H₁₁F₂N₃
- Molecular Weight : 235.24 g/mol
- CAS Number : 1172393-77-9 .
- Key Differences : Replaces the carboxylic acid with an amine group, reducing polarity but increasing basicity. This substitution may alter pharmacokinetic properties, such as membrane permeability and target binding .
4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives
Substituent Modifications
3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid
6-Fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic Acid
Crystallographic and Physicochemical Properties
3-Cyclopropyl-1-(4-methylphenyl)pyrazole-5-carboxylic Acid
- Crystal Structure : Forms trans-dimers via O–H···O hydrogen bonds, creating R⁴⁴(8) ring motifs. This dimerization influences solubility and stability .
Biological Activity
3-Cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 260.26 g/mol. The compound features a pyrazole ring, a cyclopropyl group, and a fluorophenyl moiety, which contribute to its unique chemical reactivity and biological profile.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors in biological systems. It has been observed to modulate various signaling pathways, potentially influencing processes such as inflammation and cancer cell proliferation. The presence of the fluorine atom enhances its lipophilicity and stability, which may improve its binding affinity to biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, derivatives similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative activity .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through in vitro and in vivo studies. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in cellular models. This suggests that it could be a candidate for treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Cyclopropyl-1-[(2-chlorophenyl)methyl]-1H-pyrazole-5-carboxylic acid | Structure | Moderate anticancer activity |
| 3-Cyclopropyl-1-[(2-bromophenyl)methyl]-1H-pyrazole-5-carboxylic acid | Structure | Anti-inflammatory effects |
| 3-Cyclopropyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-5-carboxylic acid | Structure | Antimicrobial properties |
The presence of the fluorine atom in the target compound enhances its stability and interaction with biological targets compared to other halogenated derivatives.
Study on Anticancer Activity
In a study examining the effects of various pyrazole derivatives on cancer cell lines, this compound was tested against A549 (lung cancer) and MCF-7 (breast cancer) cells. The results demonstrated that this compound inhibited cell growth significantly more than standard chemotherapeutics at comparable concentrations .
Study on Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects of this compound in LPS-induced inflammation models. The findings indicated that treatment with this compound resulted in a marked reduction in TNF-alpha levels and decreased microglial activation in mouse models .
Q & A
Q. What are the common synthetic pathways for 3-cyclopropyl-1-[(2-fluorophenyl)methyl]-1H-pyrazole-5-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclization reactions between hydrazines and diketones or their equivalents. Key steps include:
- Cyclopropane Introduction : Cyclopropyl groups are introduced via alkylation or cross-coupling reactions using cyclopropane precursors (e.g., cyclopropylboronic acids) under palladium catalysis .
- Benzyl Substitution : The 2-fluorobenzyl group is attached via nucleophilic substitution or Suzuki-Miyaura coupling, requiring careful control of reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions .
- Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH) yields the final carboxylic acid .
Critical Note : Purification via column chromatography or recrystallization is essential to achieve >95% purity, as impurities can skew biological assay results .
Q. How is the molecular structure of this compound determined experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves the 3D arrangement of the pyrazole core, cyclopropyl ring, and fluorophenyl group, with bond angles and distances confirming stereochemistry .
- Spectroscopic Analysis :
- NMR : - and -NMR identify substituent environments (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, fluorophenyl aromatic signals) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 336.39 for CHFNO) .
Q. What biological assays are appropriate for evaluating its pharmacological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., -labeled ligands) quantify affinity for G-protein-coupled receptors (GPCRs) .
- Cellular Viability Tests : MTT or ATP-luminescence assays assess cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the cyclopropyl group?
- Methodological Answer :
- Catalyst Screening : Use Pd(PPh) or Buchwald-Hartwig catalysts for efficient cross-coupling, minimizing side products like dehalogenated byproducts .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclopropane stability, while additives (e.g., KPO) improve reaction kinetics .
- Temperature Control : Maintain 60–80°C to balance reaction rate and decomposition risks .
Q. How should discrepancies in reported IC values across studies be addressed?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH, incubation time, and enzyme concentrations. For example, COX-2 assays vary significantly in Tris vs. phosphate buffers .
- Purity Verification : Use HPLC-MS to confirm compound integrity; impurities ≥5% can alter IC by 10–100x .
- Control Experiments : Include reference inhibitors (e.g., celecoxib for COX-2) to validate assay conditions .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in target active sites (e.g., COX-2’s hydrophobic pocket) .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends. For example, fluorophenyl groups enhance membrane permeability (logP ~2.4) .
- MD Simulations : Run 100-ns trajectories to assess binding stability, focusing on hydrogen bonds between the carboxylic acid and Arg120 in COX-2 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
